molecular formula C23H36N4O5 B14453289 N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide CAS No. 75286-45-2

N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide

Cat. No.: B14453289
CAS No.: 75286-45-2
M. Wt: 448.6 g/mol
InChI Key: TUGDRCYAIVNTEX-SZMVWBNQSA-N
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Description

N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide is a compound that belongs to the class of Boc-protected peptides. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide typically involves the protection of the amino groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of Boc-protected peptides often involves automated peptide synthesizers that can handle multiple steps of the synthesis process. These machines can add Boc groups, couple amino acids, and deprotect the Boc groups in a controlled manner. The use of automated systems ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group results in the formation of the free amine.

    Coupling: Formation of longer peptide chains.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide involves the protection and deprotection of amino groups. The Boc group protects the amine group during chemical reactions, preventing unwanted side reactions. The deprotection step involves the removal of the Boc group, revealing the free amine which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the field of organic chemistry and peptide research.

Properties

CAS No.

75286-45-2

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H36N4O5/c1-14(2)12-17(19(24)28)26-21(30)18(13-16-10-8-7-9-11-16)27-20(29)15(3)25-22(31)32-23(4,5)6/h7-11,14-15,17-18H,12-13H2,1-6H3,(H2,24,28)(H,25,31)(H,26,30)(H,27,29)/t15-,17-,18-/m0/s1

InChI Key

TUGDRCYAIVNTEX-SZMVWBNQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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